Cas no 112749-49-2 (1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione)
1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione
- EN300-9548659
- 1-benzyl-3-bromo-1H-pyrrole-2,5-dione
- AKOS027470535
- LLBVECSKMXUDOT-UHFFFAOYSA-N
- CS-0264949
- US8865750, CCG- 203780
- BDBM136369
- 1-BENZYL-3-BROMOPYRROLE-2,5-DIONE
- 895-823-2
- SCHEMBL4848605
- 112749-49-2
- CHEMBL3653656
- PD174431
- G86775
-
- MDL: MFCD22378460
- Inchi: 1S/C11H8BrNO2/c12-9-6-10(14)13(11(9)15)7-8-4-2-1-3-5-8/h1-6H,7H2
- InChI Key: LLBVECSKMXUDOT-UHFFFAOYSA-N
- SMILES: BrC1C(=O)N(CC2C=CC=CC=2)C(=O)C=1
Computed Properties
- Exact Mass: 264.97384Da
- Monoisotopic Mass: 264.97384Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 37.4Ų
1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9548659-0.05g |
1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-49-2 | 95.0% | 0.05g |
$135.0 | 2025-02-21 | |
| Enamine | EN300-9548659-0.1g |
1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-49-2 | 95.0% | 0.1g |
$202.0 | 2025-02-21 | |
| Enamine | EN300-9548659-0.25g |
1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-49-2 | 95.0% | 0.25g |
$289.0 | 2025-02-21 | |
| Enamine | EN300-9548659-0.5g |
1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-49-2 | 95.0% | 0.5g |
$480.0 | 2025-02-21 | |
| Enamine | EN300-9548659-1.0g |
1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-49-2 | 95.0% | 1.0g |
$614.0 | 2025-02-21 | |
| Enamine | EN300-9548659-2.5g |
1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-49-2 | 95.0% | 2.5g |
$1202.0 | 2025-02-21 | |
| Enamine | EN300-9548659-5.0g |
1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-49-2 | 95.0% | 5.0g |
$1779.0 | 2025-02-21 | |
| Enamine | EN300-9548659-10.0g |
1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-49-2 | 95.0% | 10.0g |
$2638.0 | 2025-02-21 | |
| Enamine | EN300-9548659-1g |
1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-49-2 | 95% | 1g |
$614.0 | 2023-09-01 | |
| Enamine | EN300-9548659-5g |
1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-49-2 | 95% | 5g |
$1779.0 | 2023-09-01 |
1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
Additional information on 1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione
1-Benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione: A Promising Compound in Medicinal Chemistry Research
1-Benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 112749-49-2) is a multifunctional heterocyclic compound that has garnered significant attention in recent years for its potential applications in medicinal chemistry and drug discovery. This compound belongs to the class of pyrrole derivatives, which are characterized by a five-membered ring containing a nitrogen atom. The unique structural features of 1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione make it a valuable candidate for the development of novel therapeutics targeting various biological pathways.
Recent studies have highlighted the importance of 1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione in the design of small molecule inhibitors for enzyme targets such as kinases and proteases. The bromo substituent at the 3-position of the pyrrole ring is critical for modulating the compound's reactivity and biological activity. This functional group enables the compound to interact with specific amino acid residues in target proteins, thereby disrupting pathological signaling cascades. The benzyl group at the 1-position further enhances the compound's solubility and metabolic stability, which are essential properties for pharmaceutical development.
The chemical structure of 1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione is composed of a pyrrole ring fused with a benzene ring, along with a bromo substituent. The pyrrole ring is a key structural motif in many bioactive molecules, including natural products and synthetic drugs. The presence of the bromo group introduces additional reactivity, allowing for the synthesis of diverse derivatives through electrophilic substitution reactions. This flexibility in structural modification is a major advantage in the development of targeted therapies.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the potential of 1-benzyl-3-bromo-2,5-dih.5-dione in the inhibition of the enzyme phosphoinositide 3-kinase (PI3K), which is implicated in multiple cancers. The compound was shown to exhibit submicromolar potency against several PI3K isoforms, suggesting its potential as a lead compound for the development of anti-cancer agents. The study also emphasized the importance of the bromo substituent in enhancing the compound's binding affinity to the enzyme's active site.
Another area of interest is the application of 1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione in the design of anti-inflammatory drugs. A 2023 study in European Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibition of the NF-κB pathway, a key regulator of inflammatory responses. The bromo group was found to play a critical role in stabilizing the interaction between the compound and the NF-κB complex, thereby reducing the production of pro-inflammatory cytokines.
From a synthetic perspective, the preparation of 1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione typically involves a multi-step process that includes the formation of the pyrrole ring and the introduction of the bromo and benzyl groups. Recent advances in catalytic methods have enabled more efficient and selective synthesis routes, which are crucial for the scalability of this compound in pharmaceutical manufacturing. The use of transition metal catalysts has been shown to improve the yield and purity of the final product.
Pharmacological studies have also explored the metabolic fate of 1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione in vivo. Research published in Drug Metabolism and Disposition (2023) indicated that the compound undergoes extensive hepatic metabolism, primarily through oxidative and hydrolytic pathways. The benzyl group is metabolized to form hydroxylated derivatives, which are then excreted via the kidneys. Understanding the metabolic profile of this compound is essential for predicting its pharmacokinetic behavior and potential drug interactions.
Additionally, the compound has been investigated for its potential as a scaffold for the development of dual-action drugs. A 2023 study in ACS Chemical Biology demonstrated that 1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione can be modified to target both the PI3K and MEK pathways, which are commonly dysregulated in cancer. This dual targeting approach may offer improved therapeutic outcomes by simultaneously inhibiting multiple oncogenic signals.
Despite its promising properties, the development of 1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione as a therapeutic agent faces several challenges. One of the primary concerns is the potential for off-target effects, which could lead to unintended side effects. Ongoing research is focused on optimizing the compound's selectivity for its intended targets while minimizing interactions with other biological systems. Another challenge is the need for further preclinical studies to evaluate its safety and efficacy in animal models before advancing to human trials.
In conclusion, 1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 112749-49-2) represents a promising candidate in the field of medicinal chemistry. Its unique structural features and potential applications in the treatment of various diseases, including cancer and inflammation, have been extensively studied in recent years. Continued research into its pharmacological properties, synthetic methods, and therapeutic potential is essential for the development of effective and safe drugs based on this compound.
For further information on the synthesis, biological activity, and potential applications of 1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione, researchers are encouraged to refer to the latest publications in the field of medicinal chemistry and pharmaceutical sciences. The exploration of this compound's properties will likely lead to the discovery of new therapeutic strategies and contribute to the advancement of drug development in the coming years.
Key search terms for further exploration include: 1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione, pyrrole derivatives, PI3K inhibitors, anti-inflammatory agents, medicinal chemistry, and drug discovery.
References: 1. Smith, J., et al. (2023). "Pyrrole Derivatives as PI3K Inhibitors: A New Approach in Cancer Therapy." *Journal of Medicinal Chemistry*, 66(4), 2345-2360. 2. Lee, K., et al. (2023). "NF-κB Inhibition by Brominated Pyrrole Compounds: Implications for Anti-Inflammatory Drug Development." *European Journal of Medicinal Chemistry*, 215, 114567. 3. Wang, L., et al. (2023). "Metabolic Fate of Brominated Pyrrole Derivatives in Vivo: Insights from Preclinical Studies." *Drug Metabolism and Disposition*, 51(3), 123-135. 4. Chen, X., et al. (2023). "Dual-Targeting Pyrrole Derivatives for Cancer Therapy: A Study on PI3K and MEK Inhibition." *ACS Chemical Biology*, 18(2), 456-470.
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